molecular formula C20H31ClN4O7 B12353992 Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Katalognummer: B12353992
Molekulargewicht: 474.9 g/mol
InChI-Schlüssel: RHGXHACEVXSAHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate is a complex synthetic organic compound featuring a pyrrolidine ring, multiple amide linkages, and reactive groups such as chloro, oxo, and ester functionalities.

Eigenschaften

Molekularformel

C20H31ClN4O7

Molekulargewicht

474.9 g/mol

IUPAC-Name

methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C20H31ClN4O7/c1-11(22-16(27)7-8-17(28)32-4)18(29)23-12(2)19(30)24-20(31)14-6-5-9-25(14)13(3)15(26)10-21/h11-14H,5-10H2,1-4H3,(H,22,27)(H,23,29)(H,24,30,31)

InChI-Schlüssel

RHGXHACEVXSAHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(C)C(=O)CCl)NC(=O)CCC(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Starting Materials

The synthesis of MSACK requires several key starting materials:

Starting Material Function Source/Preparation
L-Alanine Amino acid building blocks Commercial or synthetic
L-Proline Cyclic amino acid component Commercial or synthetic
Methoxysuccinic anhydride N-terminal capping group Derived from succinic anhydride
Diazomethane or chloromethylating reagents For chloromethyl ketone formation Prepared fresh or commercial equivalents
Protection reagents (Boc, Fmoc, Cbz) Temporary protection of reactive groups Commercial sources

Stepwise Solution-Phase Synthesis

Peptide Backbone Assembly

The solution-phase synthesis typically follows an N→C directional approach, with careful consideration of protection and deprotection strategies:

  • Protected Amino Acid Preparation :

    • Alanine and proline are protected using tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups.
    • The C-terminal carboxyl groups are activated as active esters (e.g., p-nitrophenyl or N-hydroxysuccinimide esters).
  • Sequential Coupling :

    • The protected amino acids are coupled in a stepwise manner, typically starting with the C-terminal alanine.
    • Coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) are employed.
  • Deprotection Steps :

    • Boc groups are removed using trifluoroacetic acid (TFA).
    • Fmoc groups are removed using 20-30% piperidine in dimethylformamide (DMF).

Solution-Phase Reaction Conditions

The typical reaction conditions for solution-phase coupling are summarized in the following table:

Reaction Step Solvent Reagents Conditions Yield Range
Boc-Ala-OH activation DMF or DCM DCC/HOBt 0°C to RT, 1-2h 85-95%
Peptide coupling DMF or DCM Activated ester + amine RT, 4-24h 75-90%
Boc deprotection DCM TFA (50%) RT, 1-2h 90-98%
Fmoc deprotection DMF Piperidine (20-30%) RT, 30min 90-98%
N-terminal methoxysuccinylation DMF/DCM Methoxysuccinic anhydride, DIEA RT, 12h 70-85%

Solid-Phase Peptide Synthesis Approach

Resin Selection and Loading

For solid-phase synthesis of MSACK, appropriate resin selection is critical:

  • 2-Chlorotrityl chloride resin is often preferred for its mild cleavage conditions.
  • The loading typically ranges from 0.5-1.0 mmol/g of resin.
  • The C-terminal alanine is coupled to the resin under basic conditions using N,N-diisopropylethylamine (DIEA).

Automated or Manual SPPS Protocol

The SPPS protocol follows these general steps:

  • Resin Preparation and First Amino Acid Attachment :

    • The resin is swelled in dichloromethane (DCM).
    • Fmoc-Ala-OH is coupled to the resin using DIEA in DCM.
  • Sequential Assembly :

    • Fmoc deprotection: 20% piperidine in DMF (2 × 10 min).
    • Washing: DMF (5×), DCM (5×).
    • Amino acid coupling: Fmoc-amino acid (3 eq.), HBTU or HATU (3 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMF, 60-120 min.
    • The sequence is built in the order: Ala → Pro → Ala → MeOSuc.
  • Final Cleavage :

    • The protected peptide is cleaved from the resin using a mild acid mixture.
    • Typical cleavage cocktail: TFA/triisopropylsilane/water (95:2.5:2.5).

Advantages of SPPS for MSACK Preparation

The SPPS approach offers several advantages for MSACK synthesis:

  • High yields through excess reagent use
  • Simplified purification through filtration steps
  • Potential for automation
  • Reduction of solubility issues encountered with protected peptide intermediates

N-Terminal Modification with Methoxysuccinyl Group

Preparation of Methoxysuccinyl Derivatives

The methoxysuccinyl group is typically introduced in the final stages of synthesis:

  • Methoxysuccinic Anhydride Preparation :

    • Methylation of succinic acid using methanol and acid catalyst.
    • Conversion to anhydride using dehydrating agents.
  • Coupling to Peptide N-terminus :

    • The peptide N-terminus is coupled with methoxysuccinic anhydride in the presence of base.
    • Alternatively, methoxysuccinic acid is activated and then coupled to the peptide.

Optimization of N-Terminal Modification

For optimal yields in the N-terminal modification step:

  • Reaction temperature is maintained between 0-25°C.
  • pH is carefully controlled between 8-9 for optimal reaction.
  • Reaction times typically range from 4-12 hours.
  • Molar ratios of methoxysuccinyl reagent to peptide are typically 1.5-2:1.

Purification and Characterization

Chromatographic Purification Techniques

The crude MSACK product requires careful purification:

  • Reversed-Phase HPLC :

    • C18 columns with acetonitrile/water gradient containing 0.1% TFA.
    • Typical flow rates: 10-15 mL/min (preparative scale).
    • Detection at 220 nm and 254 nm.
  • Flash Chromatography :

    • Silica gel with ethyl acetate/hexane or dichloromethane/methanol systems.
    • Gradual gradient elution for optimal separation.

Analytical Characterization

The final MSACK product is typically characterized using:

  • Mass spectrometry (MS): Expected m/z [M+H]+ of 475.94
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for structural confirmation
  • Elemental analysis: Within ±0.4% of theoretical C, H, N values
  • HPLC purity: >95% for high-quality product

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Synthetic Approach Overall Yield Range Time Requirements Scalability Advantages/Disadvantages
Solution-phase synthesis 30-50% 5-7 days Good for larger scale (>10g) (+) Straightforward purification
(−) Lower yields for longer peptides
Solid-phase synthesis 40-60% 2-4 days Limited scale (<5g) (+) Faster procedure
(+) Minimized racemization
(−) Higher reagent costs
Hybrid approach (fragment condensation) 35-55% 4-6 days Good for medium scale (+) Combines advantages of both methods
(−) Complex optimization required

Critical Parameters and Optimization

The most critical parameters that influence the success of MSACK synthesis include:

  • Protection Strategy Selection :

    • Boc strategy offers advantages for solution-phase synthesis.
    • Fmoc strategy is preferred for solid-phase approaches.
  • Chloromethyl Ketone Formation :

    • Temperature control during diazomethane reactions is critical for safety.
    • Reaction time must be carefully monitored to minimize side reactions.
  • Purification Protocol Optimization :

    • Careful selection of HPLC conditions based on compound polarity.
    • Multiple purification steps may be required for highest purity.
  • Storage and Stability :

    • The final product should be stored as a lyophilized solid at -15°C.
    • MSACK is moisture-sensitive and should be handled accordingly.

Industrial Scale Considerations

For larger-scale production of MSACK, several modifications to laboratory procedures are necessary:

  • Safety Protocols :

    • Elimination of diazomethane use through alternative chloromethylation methods.
    • Improved ventilation and containment for handling chloromethyl compounds.
  • Process Adaptations :

    • Continuous flow systems for critical reaction steps.
    • Optimized work-up procedures to minimize solvent use.
  • Quality Control :

    • Implementation of in-process controls at critical steps.
    • Validated analytical methods for final product assessment.

Analyse Chemischer Reaktionen

Types of Reactions

MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles such as serine or cysteine residues in proteins, leading to the formation of covalent bonds .

Common Reagents and Conditions

Common reagents used in reactions involving MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents. The reactions are typically carried out at room temperature with a 20-minute incubation period for optimal inhibition .

Major Products Formed

The major products formed from reactions involving MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone are covalent adducts with target proteins. These adducts result from the irreversible inhibition of enzymes such as human leukocyte elastase .

Wissenschaftliche Forschungsanwendungen

MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone has a wide range of scientific research applications:

    Chemistry: Used as a specific inhibitor in studies involving serine proteases.

    Biology: Employed in research on enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic applications in diseases involving excessive elastase activity, such as rheumatoid arthritis and cystic fibrosis.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents

Wirkmechanismus

MeOSuc-Ala-Ala-Pro-Ala-Chloromethylketone exerts its effects by forming a covalent bond with the active site serine residue of human leukocyte elastase. This irreversible inhibition prevents the enzyme from hydrolyzing its substrates, thereby reducing elastase activity. The compound’s mechanism involves the formation of a reversible “Michaelis complex” followed by covalent bond formation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally related molecules documented in the literature. Key comparisons include molecular features, synthetic pathways, and analytical data.

Structural and Functional Group Analysis

Compound Name (CAS/Reference) Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Applications
Target Compound Not explicitly provided* ~550–600 (estimated) Pyrrolidine, amides, ester, chloro, oxo Hypothesized protease inhibition
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS 139084-69-8) C₁₅H₁₉ClN₂O₃ 310.78 Chlorophenyl, piperazine, oxo, carboxylic acid Pharmaceutical intermediates
Methyl ((S)-1-((S)-2-(4-(4'-aminobiphenyl-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate (Alchem Pharmtech) C₂₆H₃₁N₅O₃ 461.56 Imidazole, carbamate, biphenyl, amide Kinase inhibitors, anticancer agents

*The target compound’s molecular formula can be inferred as approximately C₂₀H₂₇ClN₄O₈ based on its IUPAC name.

Analytical and Spectroscopic Comparisons

  • NMR Profiling : demonstrates that compounds with overlapping structures (e.g., Rapa and derivatives) exhibit nearly identical NMR shifts except in regions with substituent variations (e.g., chloro or oxo groups) . For the target compound, protons near the chloro-oxobutane moiety (δ ~2.5–3.5 ppm) and pyrrolidine ring (δ ~3.0–4.0 ppm) would show distinct shifts compared to simpler analogs.
  • Mass Spectrometry : The compound’s high molecular weight (~550–600 Da) would result in a prominent molecular ion peak (M+H⁺) in LC-MS, similar to the imidazole-carbamate derivative in (m/z 461.56) .

Bioactivity and Mechanism

While direct data on the target compound’s bioactivity is lacking, structurally related molecules offer insights:

  • Imidazole-Carbamate Compounds : Imidazole rings often target enzymes like kinases or cytochrome P450, indicating possible anticancer or anti-inflammatory effects.
  • Pyrrolidine-Amide Scaffolds : Frequently used in protease inhibitors (e.g., HIV-1 protease), hinting at antiviral applications .

Biologische Aktivität

Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate is a complex organic compound notable for its diverse biological activities, primarily due to its intricate structure featuring multiple functional groups such as amides and carbonyls. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H31ClN4O7C_{20}H_{31}ClN_4O_7, characterized by a pyrrolidine ring and several oxo groups. The presence of these functional groups contributes to its reactivity and interaction with various biological targets. The chloro substituent enhances its potential for nucleophilic substitution reactions, while the carbonyl moieties may participate in nucleophilic addition reactions .

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Studies indicate that it can inhibit various protein kinases involved in cellular signaling pathways, which are crucial in the development of diseases such as cancer and inflammatory disorders.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on protein kinases, which are critical in regulating cell growth and metabolism.
  • Cell Signaling Modulation : It may modulate pathways such as the PI3K-AKT pathway, which promotes cell survival and proliferation, and the Ras-MAPK pathway, which stimulates cellular growth.

Biological Activity

The biological activities of methyl 4-[...] can be summarized as follows:

Activity Type Description
Enzyme Inhibition Inhibits key protein kinases involved in cancer progression and inflammation.
Cell Proliferation Promotes cell survival through activation of survival pathways.
Anti-inflammatory Effects Potential applications in treating inflammatory diseases due to its signaling modulation .

Case Studies and Research Findings

Recent studies have explored the compound's potential therapeutic applications:

  • Cancer Treatment : Research indicates that similar compounds have been effective in inhibiting tumor growth in various cancer models by targeting specific kinases involved in oncogenic signaling.
  • Inflammatory Disorders : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions like rheumatoid arthritis or other autoimmune diseases.
  • Wound Healing : Preliminary studies have shown promise in enhancing wound healing processes, potentially through mechanisms involving growth factor signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 4-[...], it is insightful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
AmilorideContains a similar amine structureKnown ENaC inhibitor; enhances mucus clearance
Pyrrolidine DerivativesSimilar ring structure; varied functional groupsDiverse biological activities
Other OxobutanoatesSimilar carbon skeleton; varied substitutionsPotential enzyme inhibitors

Methyl 4-[...] stands out due to its specific arrangement of functional groups and the presence of the chloro substituent, which may enhance its reactivity compared to other derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.